methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate: is a complex organic compound that features a furan ring, a phenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate typically involves multiple steps:
Formation of the furan-2-yl phenyl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-yl boronic acid and a halogenated phenyl compound under palladium catalysis.
Introduction of the hydroxyethyl group: The intermediate is then subjected to a hydroxylation reaction using appropriate reagents such as osmium tetroxide or a similar oxidizing agent.
Sulfamoylation: The hydroxyethyl intermediate is reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group.
Carbamoylation: Finally, the compound is treated with methyl isocyanate to form the carbamate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it can serve as a probe to study enzyme interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate exerts its effects is likely related to its ability to interact with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the sulfamoyl and carbamate groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[4-(phenylsulfamoyl)phenyl]carbamate: Lacks the furan ring, which may reduce its biological activity.
Methyl N-[4-({2-[4-(thiophen-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate: Contains a thiophene ring instead of a furan ring, which can alter its reactivity and biological properties.
Uniqueness
The presence of the furan ring in methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate imparts unique electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl N-[4-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-27-20(24)22-16-8-10-17(11-9-16)29(25,26)21-13-18(23)14-4-6-15(7-5-14)19-3-2-12-28-19/h2-12,18,21,23H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKQUCCVWQDIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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